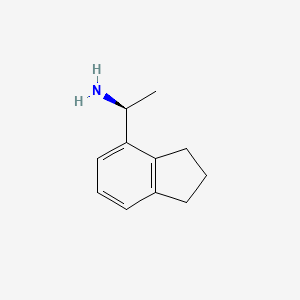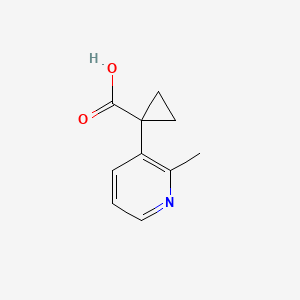
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is a chemical compound belonging to the class of phenethylamines. It is structurally characterized by a phenyl ring substituted with three methoxy groups at positions 2, 4, and 5, and an ethylamine chain with a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and is related to other phenethylamines such as mescaline.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields various reduced amine derivatives.
Substitution: Results in substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly its psychoactive effects.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Limited industrial applications due to its psychoactive nature, but it can be used in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
n-Methyl-2-(2,4,5-trimethoxyphenyl)ethan-1-amine is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound with similar structural features.
2,4,5-Trimethoxyphenethylamine: A positional isomer with different psychoactive properties.
2C-B: Another synthetic phenethylamine with distinct psychoactive effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and its potent psychoactive effects, which differentiate it from other phenethylamines.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-methyl-2-(2,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO3/c1-13-6-5-9-7-11(15-3)12(16-4)8-10(9)14-2/h7-8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
RBBJCGHYYUVHKI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC(=C(C=C1OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butylN-[(4-oxocyclopent-2-en-1-yl)methyl]carbamate](/img/structure/B13602203.png)
![2-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]aceticacid](/img/structure/B13602211.png)

![3-[4-(Dimethylamino)phenyl]propanal](/img/structure/B13602234.png)

![6-Azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B13602244.png)

